molecular formula C10H10F3N5O4 B279739 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B279739
M. Wt: 321.21 g/mol
InChI Key: CKBFQIWITZJUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactionsCommon reagents include trifluoromethylating agents and nitrating agents, with reaction conditions often requiring specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance production rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves interactions with specific molecular targets and pathways. The trifluoromethyl and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol

Properties

Molecular Formula

C10H10F3N5O4

Molecular Weight

321.21 g/mol

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C10H10F3N5O4/c1-6-4-9(20,10(11,12)13)17(14-6)8(19)5-16-3-2-7(15-16)18(21)22/h2-3,20H,4-5H2,1H3

InChI Key

CKBFQIWITZJUFB-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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